2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
This compound, also known as Trivastal or Trivastan, has a CAS Number of 3605-01-4 . It is a solid substance stored in dry conditions at 2-8°C . The compound has a molecular weight of 298.34 and its molecular formula is C16H18N4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical And Chemical Properties Analysis
The compound is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 298.34 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Özlem Temiz‐Arpacı et al. (2005) synthesized a series of novel benzoxazole derivatives, including compounds structurally related to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide. These compounds were tested for in vitro antimicrobial activities against various strains of Gram-positive, Gram-negative bacteria, and yeasts. The synthesized derivatives showed a broad spectrum of activity with MIC values of 3.12–50 μg/mL against Candida species, highlighting their potential as antimicrobial agents (Özlem Temiz‐Arpacı et al., 2005).
Anticancer Activity
Research on benzodioxole piperazine derivatives, like the mentioned compound, has also been conducted in the context of anticancer activity. For instance, the synthesis and evaluation of novel benzodioxole derivatives as neuropeptide Y5 antagonists for the treatment of obesity were studied by A. Torrens et al. (2005). While this research primarily focuses on obesity treatment, the structural similarities with 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide suggest potential exploration in anticancer avenues, given the broad interest in benzodioxole derivatives for various therapeutic applications (A. Torrens et al., 2005).
Antipsychotic Agents
Another study by A. Reitz et al. (1995) explored N-aryl-N'-benzylpiperazines as potential antipsychotic agents, showcasing the wide-ranging pharmaceutical applications of piperazine derivatives. Although not directly related to the exact compound , the research underlines the importance of structural modifications within the piperazine class to achieve desired biological activities, potentially including antipsychotic effects. This study indicates the versatility of piperazine derivatives in drug design and development (A. Reitz et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4/c22-21(23,24)15-2-1-3-16(11-15)25-19(28)20(29)27-8-6-26(7-9-27)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFXFXUFJFTFMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide |
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